2-Chloro-5-methylimidazo[1,2-A]pyridine
Description
Significance of Nitrogen-Bridged Bicyclic Heterocycles in Organic Chemistry
Nitrogen-containing heterocycles are fundamental to life sciences, frequently appearing as core subunits in a vast array of natural products like vitamins, hormones, and antibiotics. nih.govrsc.org It is estimated that approximately 60% of unique small-molecule drugs approved by the U.S. FDA contain a nitrogen-based heterocycle, highlighting their importance in drug design and discovery. nih.govrsc.org
Within this broad category, nitrogen-bridged bicyclic compounds—where two rings share a nitrogen atom—are a common structural motif in many natural products that exhibit biological activities. rsc.org These fused ring systems, such as the imidazo[1,2-a]pyridine (B132010) scaffold, offer a rigid three-dimensional structure that can facilitate precise interactions with biological targets. nih.govrsc.orgnih.gov The stability and functional efficiency of these nitrogenous scaffolds within the human body contribute to their prevalence in biologically active compounds. nih.govrsc.org Their ability to form hydrogen bonds is a key factor in their biological activity, enabling interactions with macromolecules like proteins and DNA. nih.govrsc.org
The Imidazo[1,2-A]pyridine Scaffold as a Prevalent Chemical Motif
The imidazo[1,2-a]pyridine ring system, formed by the fusion of an imidazole (B134444) and a pyridine (B92270) ring, is recognized as a "privileged" scaffold in medicinal chemistry. researchgate.netnih.gov This designation is due to its frequent appearance in compounds exhibiting a wide spectrum of biological activities. The structural and electronic properties of this aromatic heterocyclic system make it a versatile framework for the development of new therapeutic agents. researchgate.netbio-conferences.org
The prevalence of the imidazo[1,2-a]pyridine core is evident in several commercially available drugs. nih.govrsc.org This scaffold's ability to serve as a foundational structure for diverse pharmacological agents underscores its significance in pharmaceutical research. nih.gov Beyond medicinal applications, the unique optoelectronic properties of imidazo[1,2-a]pyridine derivatives, such as high quantum yields and good stability, have led to their use in materials science as chemosensors and bioimaging probes. researchgate.net
Table 1: Examples of Marketed Drugs Featuring the Imidazo[1,2-a]pyridine Core
| Drug Name | Therapeutic Class |
| Zolpidem | Hypnotic (Insomnia Treatment) rsc.org |
| Alpidem | Anxiolytic rsc.org |
| Zolimidine | Anti-ulcer (Gastroprotective) rsc.org |
| Saripidem | Anxiolytic researchgate.net |
| Olprinone | Vasodilator nih.gov |
| Necopidem | Anxiolytic nih.gov |
Overview of Research Trajectories for Substituted Imidazo[1,2-A]pyridines
Research into substituted imidazo[1,2-a]pyridines is a dynamic and continuously evolving field. nih.gov The primary focus has been on the synthesis and functionalization of this scaffold to explore and optimize its pharmacological potential. nih.govrsc.org A significant portion of research is dedicated to discovering novel therapeutic agents for a wide range of diseases. nih.gov
Key research trajectories include:
Medicinal Chemistry: The synthesis of new derivatives has yielded compounds with a broad array of biological activities. researchgate.netnih.gov Extensive efforts are focused on developing agents for various conditions, as detailed in the table below. researchgate.netnih.gov The structure-activity relationship (SAR) of these compounds is a critical area of study, aiming to refine their potency and selectivity. nih.gov
Synthetic Methodologies: Organic chemists are continually developing more efficient and environmentally friendly methods for synthesizing and functionalizing the imidazo[1,2-a]pyridine core. acs.orgresearchgate.net This includes transition-metal-catalyzed reactions, multi-component reactions, and photocatalysis to introduce diverse substituents onto the scaffold. rsc.orgmdpi.com
Peptidomimetics: The rigid, extended conformation of the imidazo[1,2-a]pyridine scaffold makes it an attractive template for designing peptidomimetics. nih.govnih.gov These are molecules that mimic the structure of peptides and can interact with protein targets, with potential applications in modulating protein-protein interactions. nih.govnih.gov
Materials Science: The photophysical properties of these compounds are being harnessed for applications in optoelectronics, including the development of probes and sensors. researchgate.net
Table 2: Investigated Pharmacological Activities of Imidazo[1,2-a]pyridine Derivatives
| Pharmacological Activity |
| Anticancer researchgate.net |
| Antimycobacterial / Antituberculosis researchgate.netrsc.org |
| Antiviral researchgate.net |
| Antimicrobial / Antibacterial researchgate.net |
| Antifungal nih.gov |
| Anti-inflammatory nih.gov |
| Anticonvulsant researchgate.net |
| Antidiabetic researchgate.net |
| Proton Pump Inhibition (Anti-ulcer) researchgate.net |
| Analgesic researchgate.net |
| Antileishmanial nih.gov |
The ongoing exploration of this versatile scaffold promises to yield further advancements in both medicine and materials science. nih.govbio-conferences.org
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-6-3-2-4-8-10-7(9)5-11(6)8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBXTGQPZWFRGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Imidazo 1,2 a Pyridine Derivatives
Classical and Established Synthetic Approaches to the Imidazo[1,2-A]pyridine (B132010) Ring System
The construction of the imidazo[1,2-a]pyridine ring system has been predominantly achieved through the condensation of 2-aminopyridines with various substrates. nih.govacs.org This foundational approach has been refined and expanded upon, leading to a diverse array of synthetic protocols.
The reaction of 2-aminopyridines with bifunctional reagents is the most common and historically significant method for synthesizing the imidazo[1,2-a]pyridine scaffold. nih.govacs.org This strategy involves the formation of two new bonds, typically through a sequence of nucleophilic attack and subsequent cyclization.
The condensation of 2-aminopyridines with α-halocarbonyl compounds, such as α-haloketones, is a widely used and popular methodology for the synthesis of imidazo[1,2-a]pyridines. bio-conferences.orgresearchgate.net This reaction typically proceeds via the initial alkylation of the endocyclic nitrogen atom of the pyridine (B92270) ring, followed by an intramolecular condensation to form the five-membered imidazole (B134444) ring. acs.org
Recent advancements have focused on developing more environmentally friendly and efficient protocols. For instance, catalyst-free versions of this reaction have been achieved by utilizing high-boiling solvents like DMF at room temperature in the presence of a base such as potassium carbonate. acs.org Dong-Jian Zhu and colleagues have even developed a method that proceeds efficiently at 60°C without the need for any catalyst or solvent. bio-conferences.org
| Catalyst/Solvent System | Key Features | Reference |
|---|---|---|
| DBU / Aqueous Ethanol (B145695) | Room temperature, green solvent, broad substrate scope. | researchgate.net |
| No Catalyst / No Solvent | Efficient at 60°C, equally effective for α-bromo and α-chloro ketones. | bio-conferences.org |
| Potassium Carbonate / DMF | Catalyst-free, performed at room temperature. | acs.org |
| Microwave Irradiation | Rapid and efficient preparation, significantly reduces reaction times. | bio-conferences.org |
The reaction between 2-aminopyridines and 1,3-dicarbonyl compounds provides another route to substituted imidazo[1,2-a]pyridines. A method mediated by carbon tetrabromide allows for the oxidative carbon-nitrogen bond formation under mild and metal-free conditions. organic-chemistry.org This approach offers a convenient pathway to access this important heterocyclic system.
The condensation of 2-aminopyridines with nitroolefins has emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridines. A copper-catalyzed, one-pot procedure that uses air as the oxidant has been developed, highlighting the method's alignment with green chemistry principles. organic-chemistry.orgacs.orgnih.gov This reaction is quite general and tolerates a variety of substituents, proceeding smoothly to give moderate to good yields. acs.org The optimal conditions for this transformation have been identified as using CuBr as the catalyst in DMF at 80°C. organic-chemistry.org
Alternatively, iron-catalyzed methods have also been established. FeCl3 was identified as a superior catalyst for the cascade reaction between 2-aminopyridines and nitroolefins to produce 3-unsubstituted imidazo[1,2-a]pyridines. bio-conferences.org Another iron-catalyzed denitration reaction allows for the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from 2-methyl-nitroolefins. organic-chemistry.org
| Catalyst | Key Features | Reference |
|---|---|---|
| Cu(I) / Air | One-pot procedure, uses air as an environmentally friendly oxidant. | organic-chemistry.orgacs.orgnih.gov |
| FeCl3 | Efficient for the synthesis of 3-unsubstituted imidazo[1,2-a]pyridines. | bio-conferences.org |
| Iron Catalyst | Enables synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives via a denitration reaction. | organic-chemistry.org |
The synthesis of imidazo[1,2-a]pyridines can also be achieved through the reaction of 2-aminopyridines with α,β-unsaturated aldehydes. researchgate.net This method represents another variation of the condensation approach, expanding the range of available starting materials for accessing this heterocyclic scaffold. researchgate.net
A distinct and practical approach to the imidazo[1,2-a]pyridine ring system involves the cyclization of readily available N-(prop-2-yn-1-yl)pyridin-2-amines. researchgate.netnih.gov A silver-catalyzed cycloisomerization of these substrates provides a new and practical method for the synthesis of differently substituted 3-methylimidazo[1,2-a]pyridines. researchgate.net This isomerization reaction proceeds under mild conditions, offering good yields and excellent regioselectivity. researchgate.net
Another variation involves the Sandmeyer reaction of C-2 substituted N-(prop-2-yn-1-ylamino)pyridines, which is an efficient and mild method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones that bear the imidazo[1,2-a]pyridine heterocyclic ring system. nih.govresearchgate.net
Condensation Reactions of 2-Aminopyridines
Modern and Catalytic Approaches for Imidazo[1,2-A]pyridine Synthesis
The development of efficient and versatile synthetic routes to imidazo[1,2-a]pyridine derivatives is a significant area of focus in organic chemistry. Modern approaches often employ transition metal catalysts to facilitate bond formation, offering advantages such as high yields, milder reaction conditions, and greater functional group tolerance compared to traditional methods. These catalytic systems enable the construction of the imidazo[1,2-a]pyridine core through various mechanistic pathways, including oxidative coupling, cascade reactions, and multicomponent processes.
Metal-Catalyzed Syntheses
Transition metal catalysis has become an indispensable tool for the synthesis of complex heterocyclic structures like imidazo[1,2-a]pyridines. Catalysts based on copper, palladium, iron, silver, and zinc have been extensively investigated, each offering unique advantages in terms of reactivity, selectivity, and substrate scope. These methods often allow for the construction of the fused imidazole ring in a single step from readily available starting materials.
Copper catalysis is a prominent and versatile strategy for synthesizing imidazo[1,2-a]pyridines. These reactions typically involve the coupling of a 2-aminopyridine (B139424) derivative with a carbonyl compound, alkyne, or nitroolefin, followed by an intramolecular cyclization. researchgate.netbeilstein-journals.org A key feature of many copper-catalyzed methods is the use of an oxidant, often molecular oxygen from the air, which makes the process more environmentally friendly. nih.govorganic-chemistry.org
One common approach involves a three-component domino reaction of an aldehyde, a 2-aminopyridine, and a terminal alkyne, catalyzed by a copper(I) salt like CuI. beilstein-journals.orgnih.gov Another effective method is the copper-catalyzed reaction between 2-aminopyridines and nitroolefins, using air as the sole oxidant. nih.govorganic-chemistry.org This one-pot procedure is noted for its operational simplicity and alignment with green chemistry principles. organic-chemistry.org Optimization of this reaction has shown CuBr to be a highly effective catalyst in DMF at 80°C, achieving yields up to 90%. organic-chemistry.org The reaction mechanism is proposed to involve a Michael addition, followed by copper-mediated oxidative cyclization. organic-chemistry.org
Detailed research findings from various copper-catalyzed systems are presented below.
Table 1: Examples of Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Derivatives
| Starting Material 1 | Starting Material 2 | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Aminopyridine | Acetophenone | CuI | Air | Toluene | 120 | 85 |
| 2-Aminopyridine | (E)-β-Nitrostyrene | CuBr | Air | DMF | 80 | 90 |
| 2-Aminopyridine, Benzaldehyde (B42025) | Phenylacetylene | CuI / NaHSO₄·SiO₂ | - | Toluene | Reflux | 92 |
Palladium catalysts are renowned for their ability to facilitate complex cascade reactions, enabling the synthesis of intricate molecular architectures from simple precursors. In the context of imidazo[1,2-a]pyridine synthesis, palladium-catalyzed reactions often involve the formation of multiple bonds in a single operation. nih.gov
One notable example is the one-pot synthesis of functionalized imidazo[1,2-a]pyridines through a palladium(II) acetate-catalyzed process. nih.gov This methodology can lead to the formation of 3-vinylimidazo[1,2-a]pyridines through a pathway involving the generation and subsequent 1,2-hydride shift of a palladium-carbene complex. nih.gov These cascade reactions demonstrate high efficiency and regioselectivity, providing access to biologically relevant derivatives. nih.gov Palladium catalysts, such as Pd(OAc)₂, are also employed for the direct C-3 arylation of the pre-formed imidazo[1,2-a]pyridine ring system, showcasing their versatility in both the synthesis and functionalization of this scaffold. nih.gov
Table 2: Palladium-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Derivatives
| Reactants | Catalyst | Key Features | Product Type |
|---|---|---|---|
| 2-Aminopyridines, Propiolaldehyde | Pd(OAc)₂ | One-pot, regiospecific, 1,2-H shift of Pd-carbene | 3-Vinylimidazo[1,2-a]pyridines |
Iron, being an abundant, inexpensive, and environmentally benign metal, has emerged as an attractive catalyst in organic synthesis. Iron-catalyzed methods for the preparation of imidazo[1,2-a]pyridines offer a sustainable alternative to those using more precious metals. thieme-connect.com
A significant iron-catalyzed approach is the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from 2-aminopyridines and 2-methyl-nitroolefins. thieme-connect.comorganic-chemistry.orgbio-conferences.org This reaction proceeds via a tandem coupling mechanism catalyzed by iron(II) chloride (FeCl₂). thieme-connect.combio-conferences.org The proposed mechanism involves an initial Michael-type addition of the aminopyridine to the nitroolefin, which is followed by an iron-catalyzed cyclization and subsequent elimination of the nitro group. thieme-connect.com The reaction has been optimized with respect to the catalyst, solvent (DMF), and temperature (150 °C), demonstrating good yields for a range of substrates. thieme-connect.com Another study identified iron(III) chloride (FeCl₃) as a superior Lewis acid catalyst for the cascade reaction between nitroolefins and 2-aminopyridines to form 3-unsubstituted imidazo[1,2-a]pyridines. bio-conferences.org
Table 3: Iron-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Derivatives
| Starting Material 1 | Starting Material 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 2-Aminopyridine | 2-Methyl-1-nitro-1-propene | FeCl₂ (10 mol%) | DMF | 150 | 95 |
| 5-Methyl-2-aminopyridine | 2-Methyl-1-nitro-1-propene | FeCl₂ (10 mol%) | DMF | 150 | 92 |
Silver catalysts have also been successfully applied to the synthesis of imidazo[1,2-a]pyridine derivatives. These methods often capitalize on the unique reactivity of silver salts to promote specific transformations. For instance, a silver-catalyzed intramolecular aminooxygenation reaction has been developed to produce imidazo[1,2-a]pyridine-3-carbaldehydes in moderate to good yields when acetonitrile (B52724) is used as the solvent. researchgate.net Additionally, silver acetate (B1210297) has been shown to catalyze the Groebke-Blackburn-Bienaymé reaction, a three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide, to afford substituted imidazo[1,2-a]pyridines. researchgate.net
Table 4: Examples of Silver-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
| Reaction Type | Catalyst | Solvent | Product Type |
|---|---|---|---|
| Intramolecular Aminooxygenation | Ag(I) catalyst | Acetonitrile | Imidazo[1,2-a]pyridine-3-carbaldehydes |
The application of nanocatalysts represents a frontier in chemical synthesis, offering benefits such as high surface area, enhanced catalytic activity, and ease of recovery and reuse. Zinc-based nanocatalysts have been effectively employed for the synthesis of imidazo[1,2-a]pyridines.
A magnetic nanocatalyst, ZnS-ZnFe₂O₄, was developed for a one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and cyclohexyl isocyanide. nanomaterchem.comnanomaterchem.com This system provides high yields of the desired products in a reasonable timeframe. nanomaterchem.com The reaction is conducted in polyethylene (B3416737) glycol (PEG), an environmentally friendly solvent, and the magnetic nature of the catalyst allows for its simple separation and recycling. nanomaterchem.comnanomaterchem.com Similarly, zinc oxide nanoparticles (ZnO-NPs) have been used to catalyze multicomponent reactions for the synthesis of imidazole derivatives, highlighting the versatility of zinc-based nanomaterials in promoting the formation of these heterocyclic systems. nih.gov
Table 5: Zinc-Based Nanocatalysis for Imidazo[1,2-a]pyridine Synthesis
| Catalyst | Reaction Type | Reactants | Solvent | Key Advantages |
|---|---|---|---|---|
| ZnS-ZnFe₂O₄ | One-pot, three-component | 2-Aminopyridine, Aldehydes, Cyclohexyl Isocyanide | PEG | High yields, Recyclable magnetic catalyst, Green solvent |
Metal-Free Synthetic Strategies
Recent advancements in organic synthesis have prioritized the development of metal-free reactions to enhance environmental sustainability and reduce costs. These strategies offer powerful alternatives for the construction of the imidazo[1,2-a]pyridine skeleton.
Ultrasound-Assisted Methods
Ultrasound irradiation has emerged as a valuable tool in green chemistry, often accelerating reaction rates and improving yields. nih.gov An eco-friendly, ultrasound-assisted method has been developed for the synthesis of imidazo[1,2-a]pyridines through the C–H functionalization of ketones. organic-chemistry.orgx-mol.netorganic-chemistry.org This approach utilizes a potassium iodide/tert-butyl hydroperoxide (KI/TBHP) catalytic system in water, avoiding the need for metal catalysts or bases. organic-chemistry.orgx-mol.net The reaction proceeds under mild conditions with broad functional group tolerance, achieving excellent yields in remarkably short reaction times. organic-chemistry.orgx-mol.netorganic-chemistry.org For instance, optimization of this method showed that ultrasound irradiation could produce up to a 97% yield in just 4 minutes. organic-chemistry.org
Another simple and rapid ultrasound-assisted method involves the reaction of 2-aminopyridine with 2-bromoacetophenone (B140003) derivatives. scispace.com This protocol is conducted in PEG-400, an inexpensive and non-toxic solvent, and produces a variety of imidazo[1,2-a]pyridines in good to excellent yields. scispace.com
| Method | Reactants | Catalyst/Reagents | Solvent | Conditions | Yield | Ref |
| C-H Functionalization | Aryl Methyl Ketones, 2-Aminopyridines | KI/TBHP | Water | Ultrasound | Up to 97% | organic-chemistry.orgx-mol.net |
| Condensation | 2-Aminopyridine, 2-Bromoacetophenones | None | PEG-400 | Ultrasound | Good to Excellent | scispace.com |
Organophotoredox-Catalyzed Reactions
Visible-light photoredox catalysis offers a mild and efficient pathway for various organic transformations. In the context of imidazoheterocycles, an organophotoredox-catalyzed method has been developed for direct C(sp²)–H difluoromethylenephosphonation. acs.org This reaction uses rose bengal, an inexpensive organic dye, as the photoredox catalyst and atmospheric oxygen as the oxidant. acs.orgacs.org The process is notable for its mild conditions and tolerance of a broad range of functional groups, proceeding via a likely single electron transfer (SET) mechanism. acs.orgacs.org While this specific functionalization has been demonstrated on the imidazo[1,2-a]pyridine core, the principles of organophotoredox catalysis are applicable to the broader synthesis and modification of such heterocycles. acs.org
Catalyst-Free Condensation Reactions
The synthesis of imidazo[1,2-a]pyridines can also be achieved efficiently without any catalyst. A highly facile method involves the condensation of α-haloketones with 2-aminopyridines. scielo.br This reaction proceeds effectively at 60°C in the absence of both a catalyst and a solvent, providing the desired products in good to excellent yields (up to 91%). scielo.brbio-conferences.org The protocol is compatible with various functional groups on both the 2-aminopyridine and the α-haloketone. scielo.br
Furthermore, catalyst-free cascade processes have been developed. One such process synthesizes 3-arylimidazo[1,2-a]pyridines from 2-aminopyridine and either 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene with yields reaching 86%. organic-chemistry.org Eco-friendly, catalyst-free condensation reactions for constructing the imidazo[1,2-a]pyridine core have also been reported in aqueous media. organic-chemistry.orgacs.org For instance, the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with ethyl 2,4-dioxo-4-arylbutanoates proceeds in the presence of piperidine (B6355638) as a base to form benzo scispace.comrsc.orgimidazo[1,2-a]pyridine derivatives. acs.orgnih.gov
| Method | Reactants | Conditions | Yield | Ref |
| Neat Condensation | α-Haloketones, 2-Aminopyridines | 60°C, Solvent-free | Up to 91% | scielo.br |
| Cascade Process | 2-Aminopyridine, 1-Bromo-2-phenylacetylene | Catalyst-free | Up to 86% | organic-chemistry.org |
| Annulation | 2-Aminopyridines, α-Bromoketones | Microwave, H₂O-IPA | Excellent | acs.org |
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic tools that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov These reactions are prized for their high efficiency, atom economy, and operational simplicity. nih.govnih.gov
Three-Component Reactions (e.g., 2-aminopyridine, aldehyde, alkyne/isonitrile)
The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent three-component reaction for synthesizing 3-aminoimidazo[1,2-a]pyridines. nih.govmdpi.comresearchgate.net This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isonitrile, typically catalyzed by a Lewis or Brønsted acid. bio-conferences.orgmdpi.comresearchgate.net Scandium triflate has been shown to be an effective catalyst for this transformation. bio-conferences.org Variations of this reaction have been developed to access a wide diversity of imidazo[1,2-a]pyridine scaffolds. nih.gov For example, using trimethylsilylcyanide instead of an isonitrile under microwave irradiation provides a one-pot preparation of 3-aminoimidazo[1,2-a]pyridines. bio-conferences.orgresearchgate.net
Another significant three-component approach involves the reaction of 2-aminopyridines, aldehydes, and terminal alkynes. bio-conferences.orgresearchgate.net Copper-catalyzed versions of this reaction provide a direct and efficient route to a broad range of structurally diverse imidazo[1,2-a]pyridine derivatives. bio-conferences.orgresearchgate.netrsc.org
| Reaction Name | Components | Catalyst Example | Key Feature | Ref |
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Aldehyde, Isonitrile | Scandium Triflate | Forms 3-aminoimidazo[1,2-a]pyridines | bio-conferences.orgnih.gov |
| Copper-Catalyzed Coupling | 2-Aminopyridine, Aldehyde, Alkyne | Copper salts (e.g., CuSO₄) | High functional group tolerance | bio-conferences.orgresearchgate.net |
| One-Pot Cyanide Variant | 2-Aminopyridine, Aldehyde, Trimethylsilylcyanide | Scandium Triflate | Avoids use of isonitriles | bio-conferences.orgresearchgate.net |
Cascade Reaction Sequences
Cascade reactions, also known as tandem or domino reactions, involve two or more sequential transformations where the subsequent reaction occurs as a result of the functionality formed in the previous step, all within a single pot. This strategy is highly efficient for building molecular complexity.
An efficient method for synthesizing 3-unsubstituted imidazo[1,2-a]pyridines involves a cascade reaction between 2-aminopyridines and nitroolefins. bio-conferences.orgresearchgate.net In this process, FeCl₃ has been identified as a superior Lewis acid catalyst compared to others like AlCl₃, ZnCl₂, and Cu(OTf)₂. bio-conferences.orgresearchgate.net This reaction proceeds through an initial aza-Michael addition of the 2-aminopyridine to the nitroolefin, followed by subsequent cyclization and elimination steps. acs.org
Another notable cascade reaction involves the synthesis of imidazo[1,2-a]pyridines from Morita-Baylis-Hillman (MBH) nitroalkene acetates and 2-aminopyridines at room temperature in methanol. bio-conferences.orgresearchgate.net This approach allows for the production of a wide variety of derivatives in relatively short reaction times. bio-conferences.orgresearchgate.net Additionally, copper-promoted cascade syntheses have been developed, such as the reaction between o-iodoanilines and γ-ketodinitriles, which proceeds through an addition-cyclization followed by an Ullmann-type C-N coupling to form fused imidazo-pyridine systems. nih.gov
Green Chemistry Principles in Imidazo[1,2-A]pyridine Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazo[1,2-a]pyridine derivatives to minimize environmental impact and enhance safety and efficiency. Key strategies include the use of aqueous reaction media, environmentally benign catalysts, and sustainable feedstocks.
Aqueous Reaction Media Utilization
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering advantages such as low cost, non-flammability, and minimal environmental toxicity. Several methodologies have been developed for the synthesis of imidazo[1,2-a]pyridines in aqueous media.
One notable approach involves a rapid, metal-free synthesis under ambient and aqueous conditions. This method utilizes a NaOH-promoted cycloisomerization of N-propargylpyridiniums to yield imidazo[1,2-a]pyridines in quantitative yields within minutes. A comparison with traditional routes demonstrates a significant improvement in green metrics, including a substantial increase in the space-time-yield.
Another efficient and environmentally sustainable method employs a domino A3-coupling reaction catalyzed by Cu(II)–ascorbate in an aqueous micellar medium in the presence of sodium dodecyl sulfate (B86663) (SDS). This in situ generated catalyst facilitates a 5-exo-dig cycloisomerization of alkynes with the condensation products of 2-aminopyridines and aldehydes, affording a variety of imidazo[1,2-a]pyridines in good yields.
An ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system in water provides another metal-free approach to imidazo[1,2-a]pyridines. This method is characterized by mild reaction conditions and broad functional-group compatibility.
| Method | Catalyst/Promoter | Key Features | Reactants |
|---|---|---|---|
| Cycloisomerization | NaOH | Rapid, metal-free, ambient temperature, quantitative yield | N-propargylpyridiniums |
| Domino A3-Coupling | Cu(II)–ascorbate/SDS | Micellar medium, in situ catalyst generation | 2-aminopyridines, aldehydes, alkynes |
| Ultrasound-assisted C-H Functionalization | KI/tert-butyl hydroperoxide | Metal-free, mild conditions | Ketones, 2-aminopyridines |
Environmentally Benign Catalysis
The replacement of hazardous and expensive catalysts with greener alternatives is a crucial aspect of sustainable synthesis. In the context of imidazo[1,2-a]pyridine synthesis, several environmentally benign catalytic systems have been reported.
Phosphotungstic acid (HPW) has emerged as an economical, non-toxic, and stable Brønsted acid catalyst for the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) to produce imidazo[1,2-a]pyridines. nih.govbio-conferences.orgnih.govacs.org This method, often performed under microwave irradiation in ethanol, provides high yields of the desired products with a low catalyst loading in a short reaction time. nih.govbio-conferences.orgnih.govacs.org
The combination of a flavin and iodine has been utilized as a dual catalytic system for the aerobic oxidative C-N bond-forming process to synthesize imidazo[1,2-a]pyridines. This approach offers a metal-free alternative for these transformations.
Furthermore, copper(I) iodide (CuI) has been employed as a catalyst in an aerobic oxidative synthesis from 2-aminopyridines and acetophenones. organic-chemistry.org This reaction is compatible with a broad range of functional groups and is believed to proceed through a catalytic Ortoleva-King reaction. organic-chemistry.org
| Catalyst | Reaction Type | Advantages | Example Reactants |
|---|---|---|---|
| Phosphotungstic acid (HPW) | Groebke–Blackburn–Bienaymé (GBB-3CR) | Economical, non-toxic, stable, low loading | Aminopyridines, aldehydes, isocyanides |
| Flavin/Iodine | Aerobic Oxidative C-N Bond Formation | Metal-free | Aminopyridines, ketones |
| Copper(I) iodide (CuI) | Aerobic Oxidative Synthesis | Broad functional group tolerance | 2-aminopyridines, acetophenones |
Sustainable Feedstock Utilization (e.g., Lignin (B12514952) Derivatives)
The utilization of renewable biomass as a feedstock for the synthesis of valuable chemicals is a key goal of green chemistry. Lignin, a complex polymer abundant in plant biomass, represents a promising and underutilized renewable resource.
A one-pot strategy has been developed for the transformation of lignin β-O-4 model compounds into imidazo[1,2-a]pyridines in high yields using 2-aminopyridine as a nitrogen source. nih.gov This transformation involves the cleavage of C-O bonds, sp³ C-H bond oxidative activation, and intramolecular dehydrative coupling to construct the N-heterobicyclic ring. nih.gov This innovative approach demonstrates the potential of lignin derivatives in the synthesis of N-heterobicyclic pharmaceuticals, offering a sustainable alternative to petroleum-based routes. nih.govnih.gov
Mechanistic Investigations of Imidazo[1,2-A]pyridine Formation
Understanding the reaction mechanisms involved in the formation of imidazo[1,2-a]pyridines is crucial for optimizing existing synthetic methods and developing novel, more efficient routes.
Proposed Reaction Mechanisms (e.g., Ortoleva-King, Michael Addition, Cyclization-Tautomerization)
Several mechanistic pathways have been proposed for the synthesis of imidazo[1,2-a]pyridines, depending on the starting materials and reaction conditions.
The Ortoleva-King reaction is a well-established method for the synthesis of pyridinium (B92312) iodides from the reaction of pyridine with an active methylene (B1212753) compound and iodine. In the context of imidazo[1,2-a]pyridine synthesis, a catalytic version of this reaction is proposed where a CuI-catalyzed aerobic oxidative synthesis proceeds from 2-aminopyridines and acetophenones. organic-chemistry.org A tandem, one-pot process starting with an Ortoleva–King reaction has been developed for the synthesis of a broad range of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones.
A plausible mechanism for a copper-catalyzed one-pot synthesis from aminopyridines and nitroolefins involves an initial Michael addition of the aminopyridine to the nitroolefin. This is followed by the formation of a radical cation, hydrogen abstraction, and subsequent intramolecular nucleophilic addition to form the imidazo[1,2-a]pyridine ring system. organic-chemistry.org A similar tandem mechanism combining Michael addition and intramolecular cyclization has been noted in the synthesis from nitroolefin derivatives. bio-conferences.org
The Groebke–Blackburn–Bienaymé reaction (GBB-3CR) is a powerful three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines from an aminopyridine, an aldehyde, and an isocyanide. nih.govmdpi.com The reaction is typically catalyzed by a Lewis or Brønsted acid. nih.gov The proposed mechanism involves the initial formation of an imine from the aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine, followed by tautomerization to yield the final product.
Intramolecular Cyclization Pathways
Intramolecular cyclization is a key step in many synthetic routes to imidazo[1,2-a]pyridines. A palladium-catalyzed, silver-mediated intramolecular C-H activation/cyclization of Ugi-adducts derived from 2-aminopyridine has been developed. This methodology allows for the rapid generation of diverse imidazo[1,2-a]pyridine derivatives.
In a metal-free approach, the reaction of 2-aminopyridine with phosphorylated alkynes is proposed to proceed via an initial attack of the pyridine nitrogen atom on the triple bond, followed by hydrogen chloride cleavage and subsequent ring closure to form the imidazo[1,2-a]pyridine core.
Nucleophilic Substitution Processes
The chlorine atom at the 2-position of the imidazo[1,2-a]pyridine ring is susceptible to displacement by a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups, leading to the generation of libraries of compounds for biological screening. The electron-withdrawing nature of the fused imidazole ring system activates the C2 position towards nucleophilic attack.
Detailed research has explored the substitution of the chloro group with various nucleophiles, including amines and thiols. These reactions typically proceed under thermal or metal-catalyzed conditions to afford the corresponding 2-substituted-5-methylimidazo[1,2-a]pyridines in moderate to excellent yields.
One area of significant interest is the C3-alkylation of imidazo[1,2-a]pyridines. For instance, a three-component aza-Friedel–Crafts reaction has been developed for the synthesis of C3-alkylated imidazo[1,2-a]pyridines. nih.gov In these reactions, various 2-phenyl imidazo[1,2-a]pyridines bearing either electron-donating (methyl) or halogen (chloro) groups on the pyridine ring have shown good functional group tolerance, leading to the corresponding alkylation products in good yields (81–85%). nih.gov
Furthermore, the scope of cycloamine substrates in these reactions has been investigated. The use of different cycloamines, such as 2-methylmorpholine (B1581761), thiomorpholine, 4-phenylpiperazine, and 4-methylpiperazine, has been explored, yielding the desired products in varying yields. nih.gov For example, the reaction of 2-methylmorpholine with 2-phenylimidazo[1,2-a]pyridine (B181562) and p-tolualdehyde resulted in a 48% yield of the corresponding product. nih.gov Thiomorpholine demonstrated excellent substrate applicability, affording the desired product in 78% yield. nih.gov Other cycloamines like 4-phenylpiperazine and 4-methylpiperazine also proceeded well, yielding products in good yields. nih.gov
The following interactive data table summarizes the results of nucleophilic substitution reactions on 2-phenylimidazo[1,2-a]pyridine derivatives, showcasing the versatility of this synthetic approach.
Interactive Data Table: Nucleophilic Substitution Reactions of Imidazo[1,2-a]pyridine Derivatives
| Entry | Imidazo[1,2-a]pyridine Derivative | Aldehyde | Cycloamine | Product | Yield (%) |
| 1 | 2-phenylimidazo[1,2-a]pyridine | p-tolualdehyde | 2-methylmorpholine | C3-((2-methylmorpholino)(p-tolyl)methyl)-2-phenylimidazo[1,2-a]pyridine | 48 |
| 2 | 2-phenylimidazo[1,2-a]pyridine | p-tolualdehyde | thiomorpholine | 2-phenyl-3-((thiomorpholino)(p-tolyl)methyl)imidazo[1,2-a]pyridine | 78 |
| 3 | 2-phenylimidazo[1,2-a]pyridine with methyl on pyridine ring | p-tolualdehyde | morpholine | Corresponding alkylation product | 81-85 |
| 4 | 2-phenylimidazo[1,2-a]pyridine with chloro on pyridine ring | p-tolualdehyde | morpholine | Corresponding alkylation product | 81-85 |
| 5 | 2-(pyridin-2-yl)imidazo[1,2-a]pyridine | p-tolualdehyde | morpholine | Corresponding alkylation product | 79 |
Chemical Reactivity and Derivatization of Imidazo 1,2 a Pyridine Systems
Functionalization Strategies on the Imidazo[1,2-A]pyridine (B132010) Core
The inherent reactivity of the imidazo[1,2-a]pyridine nucleus, particularly the electron-rich nature of the imidazole (B134444) ring, has been exploited to develop a multitude of functionalization strategies. These methods provide access to a wide array of substituted derivatives with diverse biological and physical properties.
One prominent approach is the use of multicomponent reactions (MCRs) , which offer an efficient means to construct complex molecules in a single step from three or more starting materials. The Groebke–Blackburn–Bienaymé reaction, for example, is a well-established MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines. This reaction involves the condensation of a 2-aminopyridine (B139424), an aldehyde, and an isocyanide, providing a convergent and atom-economical route to trisubstituted imidazo[1,2-a]pyridines.
Direct C-H functionalization has emerged as a powerful and sustainable strategy for the derivatization of the imidazo[1,2-a]pyridine core, as it avoids the need for pre-functionalized starting materials. researchgate.netrsc.org These reactions can be promoted by various means, including transition-metal catalysis, metal-free conditions, and photoredox catalysis. researchgate.netcolab.ws Visible light-induced C-H functionalization, in particular, has gained significant attention as a green and efficient method for introducing a variety of functional groups onto the imidazo[1,2-a]pyridine scaffold. nih.gov
Radical reactions also play a crucial role in the functionalization of imidazo[1,2-a]pyridines. These reactions often proceed under mild conditions and exhibit a high degree of functional group tolerance. The generation of radical species can be achieved through various methods, including the use of radical initiators, photoredox catalysis, or electrochemical methods, enabling the introduction of alkyl, aryl, and other functional groups.
The following table summarizes some of the key functionalization strategies employed on the imidazo[1,2-a]pyridine core.
| Functionalization Strategy | Description | Key Features |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. | High atom economy, operational simplicity, and rapid generation of molecular diversity. |
| C-H Functionalization | Direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. | Step- and atom-economical, avoids pre-functionalization of substrates. researchgate.netrsc.org |
| Radical Reactions | Reactions involving radical intermediates. | Often proceed under mild conditions with high functional group tolerance. researchgate.net |
| Photoredox Catalysis | Use of visible light to initiate redox reactions. | Green and sustainable approach, enables novel transformations. nih.gov |
Regioselective Functionalization of the Imidazo[1,2-A]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system possesses several non-equivalent carbon atoms, making regioselectivity a critical aspect of its functionalization. The electronic properties of the scaffold inherently favor electrophilic substitution and radical attack at the C3 position of the imidazole ring. However, functionalization at other positions, such as C2, C5, C6, C7, and C8, has also been achieved through various synthetic strategies. rsc.org
The C3 position is the most nucleophilic and is readily functionalized through electrophilic substitution reactions. A wide range of electrophiles, including aldehydes, ketones, and Michael acceptors, can be introduced at this position. nih.gov Furthermore, various C-H functionalization reactions, such as arylation, alkylation, and acylation, predominantly occur at the C3 position. nih.gov
Functionalization at the C5 position of the pyridine (B92270) ring is more challenging due to its lower reactivity compared to the C3 position. However, recent advances have enabled the regioselective introduction of substituents at this position. Visible light-induced C5 alkylation of imidazo[1,2-a]pyridines has been reported, demonstrating the potential for selective functionalization of the pyridine ring. nih.gov
The regioselectivity of functionalization can also be controlled through the use of directing groups. By installing a directing group at a specific position on the imidazo[1,2-a]pyridine scaffold, it is possible to direct a metal catalyst to a specific C-H bond, thereby achieving regioselective functionalization that would otherwise be difficult to obtain.
The table below highlights the reactivity of different positions on the imidazo[1,2-a]pyridine scaffold.
| Position | Reactivity | Common Functionalization Reactions |
| C3 | Highly nucleophilic | Electrophilic substitution, C-H arylation, C-H alkylation, C-H acylation. nih.govnih.gov |
| C5 | Less reactive than C3 | C-H alkylation (visible light-induced). nih.gov |
| C2, C6, C7, C8 | Generally less reactive | Functionalization often requires specific strategies like the use of directing groups or starting from pre-functionalized precursors. rsc.org |
Introduction and Transformation of Substituents
The introduction and subsequent transformation of substituents on the imidazo[1,2-a]pyridine core are crucial for fine-tuning the properties of the resulting molecules. The following subsections will discuss the modification of specific substituents, namely the chloro and methyl groups, as well as broader functionalization strategies like C-H and C-P bond formation.
The chloro substituent at the 2-position of the imidazo[1,2-a]pyridine ring serves as a versatile handle for further derivatization. While the imidazo[1,2-a]pyridine system is generally electron-rich, the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, a reactivity pattern commonly observed in 2-chloropyridines. youtube.comnih.govlookchem.com This allows for the displacement of the chloride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups.
Furthermore, the 2-chloro substituent can participate in transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds, can be employed to couple the 2-chloroimidazo[1,2-a]pyridine (B1597247) with boronic acids in the presence of a palladium catalyst. nih.gov This provides a powerful method for introducing aryl and vinyl groups at the 2-position. Other cross-coupling reactions, such as Buchwald-Hartwig amination, can also be envisioned for the formation of carbon-nitrogen bonds.
The methyl group at the 5-position of the imidazo[1,2-a]pyridine ring, while generally considered less reactive than the C-H bonds of the aromatic core, can also be a site for derivatization. The synthesis of the well-known hypnotic drug, Zolpidem, provides a practical example of the synthetic utility of a methyl-substituted imidazo[1,2-a]pyridine precursor. The synthesis of Zolpidem starts from 2-amino-5-methylpyridine, which is converted to the corresponding 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine. umich.edu This intermediate is then further functionalized at the C3 position to introduce the acetamide (B32628) side chain, demonstrating that the methyl group is well-tolerated during the synthesis and can be a key feature of the final product. umich.edujocpr.com
Direct functionalization of the methyl group is also possible. For instance, reactions involving radical halogenation could potentially convert the methyl group into a halomethyl group, which can then serve as a precursor for further nucleophilic substitution reactions.
A variety of C-H functionalization reactions have been developed for the imidazo[1,2-a]pyridine scaffold, including:
C-H Arylation: The introduction of aryl groups, typically at the C3 position, can be achieved using various methods, including photoredox catalysis and transition-metal catalysis. nih.gov
C-H Alkylation: Alkyl groups can be introduced at both the C3 and C5 positions using visible light-induced reactions. nih.gov
C-H Acylation and Formylation: The introduction of carbonyl functionalities can be accomplished through C-H activation, providing access to key intermediates for further derivatization. nih.gov
C-H Amination: The direct formation of C-N bonds through C-H functionalization provides a route to amino-substituted imidazo[1,2-a]pyridines. researchgate.net
The regioselectivity of these reactions is often dictated by the inherent electronic properties of the imidazo[1,2-a]pyridine ring, with the C3 position being the most favored site for many C-H functionalization reactions. nih.gov
The introduction of phosphorus-containing moieties into organic molecules can significantly impact their biological activity and material properties. In the context of imidazo[1,2-a]pyridines, methods for the formation of carbon-phosphorus (C-P) bonds have been developed.
Visible light-induced phosphorylation of imidazo[1,2-a]pyridines with phosphine (B1218219) oxides has been reported as a mild and efficient method for the synthesis of C3-phosphorylated derivatives. nih.gov This reaction proceeds at room temperature and tolerates a wide range of functional groups. Additionally, catalyst-free conditions have been developed for the synthesis of 2-phosphonylated imidazo[1,2-a]pyridines through the C-N coupling of chloroethynylphosphonates with 2-aminopyridines. researchgate.net These methods provide valuable tools for accessing novel imidazo[1,2-a]pyridine derivatives with potential applications in medicinal chemistry and materials science.
Formation of Advanced Heterocyclic Structures
The imidazo[1,2-a]pyridine scaffold is a versatile building block in the synthesis of more complex, polycyclic heterocyclic systems. Its inherent reactivity allows for the construction of fused rings and the introduction of diverse functionalized side chains, leading to novel molecular architectures with significant potential in medicinal chemistry and material science. rsc.orgresearchgate.net
Synthesis of Imidazo[1,2-a]pyridine-Fused Ring Systems
The construction of fused heterocyclic systems from imidazo[1,2-a]pyridines expands their structural diversity and has been a subject of considerable interest. nih.gov These reactions often involve the cyclization of a reactive intermediate attached to the imidazo[1,2-a]pyridine core.
One prominent example is the synthesis of imidazo[2,1-b] derpharmachemica.comijrar.orgjmchemsci.comthiadiazoles . These fused systems can be prepared by reacting 2-amino-1,3,4-thiadiazole (B1665364) precursors with α-haloketones. In a related approach, derivatives of imidazo[2,1-b] derpharmachemica.comijrar.orgjmchemsci.comthiadiazole are synthesized by the condensation of a thiadiazole amine with a substituted bromoacetyl compound in refluxing dry ethanol (B145695). juit.ac.inijpsr.com This method provides a pathway to novel compounds with potential biological activities, including anticancer and antimicrobial properties. juit.ac.innih.govnih.gov For instance, a series of 2-(4-methylbenzyl)-5,6-substituted-imidazo[2,1-b] derpharmachemica.comijrar.orgjmchemsci.comthiadiazole derivatives were synthesized and evaluated for their antiproliferative activities. nih.gov
Another significant class of fused systems is the 1,2,3-triazole-fused imidazo[1,2-a]pyridines . These are accessible through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, often referred to as "click chemistry." researchgate.netmdpi.com This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne. By starting with an imidazo[1,2-a]pyridine bearing either an azide or an alkyne functionality, chemists can efficiently fuse a triazole ring onto the parent scaffold. This strategy is highly valued for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.org
A novel three-component reaction has also been developed for the one-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines. This process utilizes 2-aminopyridines, isatins, and isocyanides and proceeds through a Groebke–Blackburn–Bienaymé reaction followed by a retro-aza-ene reaction and subsequent intramolecular nucleophilic reaction. nih.gov
Table 1: Examples of Imidazo[1,2-a]pyridine-Fused Ring Systems
| Fused System | Synthetic Method | Precursors | Key Features |
| Imidazo[2,1-b] derpharmachemica.comijrar.orgjmchemsci.comthiadiazole | Cyclocondensation | 2-amino-1,3,4-thiadiazoles and α-haloketones | Creates a thiadiazole ring fused to the imidazole portion. juit.ac.inijpsr.com |
| 1,2,3-Triazole-fused Imidazo[1,2-a]pyridine | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide- or alkyne-functionalized imidazo[1,2-a]pyridines | Efficient "click chemistry" approach for fusing a triazole ring. researchgate.netorganic-chemistry.org |
| Tetracyclic Fused Imidazo[1,2-a]pyridine | One-Pot Three-Component Reaction | 2-aminopyridines, isatins, isocyanides | Proceeds via Groebke–Blackburn–Bienaymé reaction. nih.gov |
Preparation of Functionalized Side Chains
The introduction of functionalized side chains onto the imidazo[1,2-a]pyridine nucleus is a key strategy for modulating its physicochemical properties and biological activity. Various synthetic methodologies have been developed to append groups such as cyanomethyl, acrylonitrile, oxadiazole, Schiff bases, and chalcones. nih.govnih.gov
Cyanomethyl Conjugates: The 3-cyanomethylimidazo[1,2-a]pyridine moiety is a crucial intermediate in the synthesis of pharmaceutical agents. derpharmachemica.com An elegant and simple method for its preparation involves the Mannich reaction of an imidazo[1,2-a]pyridine to produce a 3-(dimethylamino)methyl derivative. This intermediate is then treated with an alkylating agent like ethyl chloroformate to form a quaternary ammonium (B1175870) salt, which subsequently undergoes cyanation with sodium cyanide to yield the desired 3-cyanomethyl product in excellent yields. derpharmachemica.comresearchgate.netderpharmachemica.com An alternative, ultrasound-promoted, three-component reaction using 2-aminopyridines, α-bromomethyl ketones, and bromoacetonitrile (B46782) also provides C3-cyanomethylated imidazo[1,2-a]pyridines under catalyst- and oxidant-free conditions. organic-chemistry.org
Acrylonitrile Conjugates: Imidazo[1,2-a]pyridine-acrylonitrile derivatives can be synthesized via a Knoevenagel condensation reaction. jmchemsci.com This typically involves the reaction of an aldehyde, such as 2-(imidazo[1,2-a]pyridin-2-yl)acetonitrile, with a substituted benzaldehyde (B42025) in the presence of a base like piperidine (B6355638). iucr.org For example, (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile was prepared by refluxing 2-(imidazo[1,2-a]pyridin-2-yl)acetonitrile with 4-(dimethylamino)benzaldehyde (B131446) in anhydrous ethanol with a few drops of piperidine. iucr.org
Oxadiazole Conjugates: Imidazo[1,2-a]pyridine-oxadiazole hybrids are another important class of derivatives. nih.gov The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often involves the cyclization of acylhydrazines with various aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride. jocpr.com By starting with an imidazo[1,2-a]pyridine-containing acylhydrazide, a 1,3,4-oxadiazole (B1194373) ring can be appended as a side chain, creating hybrid molecules with potential as anti-proliferative agents. nih.gov
Schiff Base Conjugates: Schiff bases are readily formed by the condensation of a primary amine with an aldehyde or ketone. A series of new Schiff's bases have been prepared by condensing an imidazo[1,2-a]pyridine-3-carboxyaldehyde with various substituted anilines in the presence of a catalytic amount of glacial acetic acid. tsijournals.comresearchgate.net For instance, 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carboxyaldehyde has been reacted with different anilines to produce a range of Schiff base derivatives. tsijournals.com These conjugates are explored for their biological activities. spacefrontiers.orgresearchgate.netnih.gov
Chalcone Conjugates: Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via a Claisen-Schmidt condensation between an aryl methyl ketone and an aromatic aldehyde. ijrar.orgekb.eg Imidazo[1,2-a]pyridine-chalcone conjugates are prepared by reacting an acetyl-imidazo[1,2-a]pyridine (e.g., 3-acetyl-2-methylimidazo[1,2-a]pyridine) with various substituted benzaldehydes in the presence of a base. nih.govresearchgate.net A library of such chalcones has been synthesized and screened for potential antikinetoplastid activity. nih.gov These reactions can be carried out in green solvents like PEG-400. ijrar.org The resulting chalcones are valuable scaffolds in drug discovery due to their wide range of reported pharmacological activities. derpharmachemica.com
Table 2: Synthesis of Functionalized Side Chains on Imidazo[1,2-a]pyridine
| Functionalized Side Chain | Synthetic Method | Key Reagents | Position of Substitution |
| Cyanomethyl | Quaternary Salt Cyanation | Ethyl chloroformate, Sodium cyanide | C3 derpharmachemica.comresearchgate.netderpharmachemica.com |
| Acrylonitrile | Knoevenagel Condensation | Substituted benzaldehyde, Piperidine | C2 jmchemsci.comiucr.org |
| Oxadiazole | Acylhydrazide Cyclization | Aromatic acids, Phosphorus oxychloride | C2 or C3 nih.govjocpr.com |
| Schiff Base | Condensation | Imidazo[1,2-a]pyridine-carboxyaldehyde, Substituted anilines | C3 tsijournals.comresearchgate.net |
| Chalcone | Claisen-Schmidt Condensation | Acetyl-imidazo[1,2-a]pyridine, Substituted benzaldehydes | C3 nih.govresearchgate.net |
Theoretical and Computational Studies of Imidazo 1,2 a Pyridine Structures
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying heterocyclic compounds, offering a balance of accuracy and computational efficiency. scirp.org It is widely used to predict molecular properties by calculating the electron density of a system. scirp.org For derivatives of the imidazo[1,2-a]pyridine (B132010) class, DFT methods, particularly with hybrid functionals like B3LYP, have been successfully employed to elucidate various structural and electronic characteristics. scirp.orgnih.govx-mol.net
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental DFT application used to determine the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry. For the imidazo[1,2-a]pyridine system, these calculations typically show that the fused bicyclic core is nearly planar. nih.gov Studies on related derivatives, such as (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, confirm the planarity of the imidazo[1,2-a]pyridine moiety, with only minor deviations. nih.gov
Conformational analysis of substituted imidazo[1,2-a]pyridines reveals how different functional groups orient themselves relative to the core structure. For 2-Chloro-5-methylimidazo[1,2-a]pyridine, the primary conformational considerations would involve the orientation of the methyl group, although its rotational barrier is expected to be low. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are often in excellent agreement with experimental data from X-ray crystallography where available. x-mol.net
Prediction of Molecular Orbital Energies (HOMO, LUMO) and Energy Gap
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. nih.govirjweb.com
The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive. DFT calculations are a standard method for determining these energy values. For imidazo[1,2-a]pyridine N-acylhydrazone derivatives studied at the B3LYP/6-31+G(d,p) level, the HOMO, LUMO, and energy gap values provided significant insights into their stability. scirp.org
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Reference |
|---|---|---|---|---|
| Imidazole (B134444) Derivative (1A) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
| Imidazole (IM) | -6.421 | 0.789 | 7.210 | researchgate.net |
| 2-Methylimidazole (MIM) | -6.204 | 0.925 | 7.129 | researchgate.net |
| Benzimidazole (BIM) | -5.714 | -0.027 | 5.687 | researchgate.net |
Calculation of Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govresearchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.
Red Regions: Indicate areas of most negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. nih.gov For this compound, such regions are expected around the nitrogen atoms of the imidazo[1,2-a]pyridine ring. scirp.orgnih.gov
Blue Regions: Indicate areas of most positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.net
Green Regions: Represent areas of neutral or near-zero potential. nih.gov
MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for identifying the most reactive parts of a molecule. nih.govx-mol.net
Analysis of Chemical Reactivity Descriptors (e.g., Chemical Hardness, Softness)
Global chemical reactivity descriptors can be calculated from the HOMO and LUMO energy values to quantify a molecule's reactivity and stability. nih.gov These descriptors include:
Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large energy gap are considered "hard," indicating higher stability. scirp.orgirjweb.com
Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small energy gap and are more polarizable and reactive. scirp.orgirjweb.com
Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as χ = -(E_HOMO + E_LUMO) / 2.
Chemical Potential (μ): The negative of electronegativity (μ = -χ). It describes the tendency of electrons to escape from a system. nih.gov
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment, calculated as ω = μ² / 2η. nih.gov
These quantum chemical descriptors provide a quantitative framework for comparing the reactivity of different imidazo[1,2-a]pyridine derivatives.
| Descriptor | Value (eV) | Reference |
|---|---|---|
| Energy Gap (ΔE) | 4.4871 | irjweb.com |
| Chemical Hardness (η) | 2.2435 | irjweb.com |
| Chemical Softness (S) | 0.4457 | irjweb.com |
| Chemical Potential (μ) | -4.0531 | irjweb.com |
| Electrophilicity Index (ω) | 3.6601 | irjweb.com |
Study of Charge Transfer and Delocalization (e.g., Natural Bond Orbital Analysis)
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, electron delocalization, and intramolecular interactions within a molecule. researchgate.net It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength.
For heterocyclic systems like this compound, NBO analysis can reveal:
Hyperconjugative interactions, such as those between lone pairs on nitrogen or chlorine atoms and antibonding orbitals (π*) in the aromatic rings.
The delocalization of π-electrons across the fused ring system, which contributes to its aromaticity and stability.
The nature and strength of intramolecular hydrogen bonds in related substituted molecules. researchgate.net
This analysis provides a detailed picture of the electronic communication within the molecule, explaining its structural stability and reactivity patterns.
Prediction of Spectroscopic Parameters
DFT calculations are widely used to predict various spectroscopic properties, which can aid in the characterization and identification of compounds. By performing frequency calculations on the optimized geometry, it is possible to predict the vibrational spectra (FT-IR and Raman) of a molecule. x-mol.net The calculated vibrational frequencies and intensities often show good agreement with experimental data, helping to assign specific absorption bands to particular molecular vibrations. x-mol.net
Furthermore, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions serve as a valuable tool for interpreting experimental NMR spectra and confirming the chemical structure of newly synthesized imidazo[1,2-a]pyridine derivatives. x-mol.netresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
